![molecular formula C9H8ClNO2S2 B1433007 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 1394040-10-8](/img/structure/B1433007.png)
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Overview
Description
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the CAS Number: 1394040-10-8 . It has a molecular weight of 261.75 . The compound is in powder form and is stored at room temperature . It is used as an intermediate in the preparation of imidazole antifungal agents .
Molecular Structure Analysis
The InChI code for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is1S/C9H8ClNO2S2/c1-5-6-3-2-4-7 (10)8 (6)14-9 (5)15 (11,12)13/h2-4H,1H3, (H2,11,12,13)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: is utilized in pharmaceutical research as a reference standard for drug development. Its unique structure serves as a scaffold for creating new therapeutic agents, particularly in the realm of anti-inflammatory and antibacterial medications. The compound’s sulfonamide group is a common moiety in many drugs, which makes it a valuable starting point for synthesizing novel compounds with potential medicinal properties .
Material Science
In material science, this compound’s thermal stability and electronic properties make it a candidate for creating new materials with specific conductivity or photovoltaic characteristics. Researchers can explore its incorporation into polymers or coatings to enhance material performance in various industrial applications .
Chemical Synthesis
The compound is used in chemical synthesis as an intermediate for more complex molecules. Its reactivity with various reagents allows for the construction of diverse chemical structures, which can be applied in creating new compounds for further research or industrial use .
Analytical Chemistry
As an analytical standard, 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide aids in the calibration of analytical instruments. It helps ensure the accuracy and precision of measurements when detecting similar structures or functional groups in complex mixtures .
Chromatography
In chromatography, this compound can be used to test and refine separation techniques. Its unique retention properties can be studied to improve the resolution of sulfonamide-containing compounds in various chromatographic methods .
Biological Studies
The antibacterial properties of thiophene derivatives make them of interest in biological studies. This compound, in particular, could be investigated for its efficacy against various bacterial strains, contributing to the search for new antibiotics .
Safety and Hazards
properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBUHPBZKUZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.